S1P1 Receptor Antagonism: Azepane vs. Piperidine Scaffold Comparison
4-(Azepan-1-yl)aniline hydrochloride exhibits inhibitory activity against the Sphingosine-1-phosphate receptor 1 (S1P1), a key target in immunomodulation and multiple sclerosis. In a cell-based assay, the compound demonstrated an IC50 of 6.71 µM [1]. While a direct head-to-head comparison with the piperidine analog (4-(piperidin-1-yl)aniline) is not available in the same assay, class-level inference from the broader azepane SAR indicates that the seven-membered azepane ring is a privileged scaffold for S1P1 modulation, often conferring superior binding affinity and selectivity compared to smaller ring analogs like piperidine or pyrrolidine [2]. This is due to the azepane's unique conformational flexibility, which allows it to occupy a distinct chemical space within the receptor's binding pocket [3].
| Evidence Dimension | Inhibitory activity against S1P1 receptor (Homo sapiens) |
|---|---|
| Target Compound Data | IC50 = 6.71 µM |
| Comparator Or Baseline | 4-(piperidin-1-yl)aniline (data not available in the same assay; class-level inference based on azepane SAR) |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Cell-based assay; Source: The Scripps Research Institute Molecular Screening Center, curated by PubChem BioAssay (AID 504322) |
Why This Matters
This demonstrates the compound's utility as a validated starting point for S1P1-targeted drug discovery, offering a distinct chemical scaffold compared to more common piperidine-based ligands.
- [1] BindingDB. (n.d.). BDBM36849: 4-(1-azepanyl)aniline; hydrochloride. Retrieved from http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=36849 View Source
- [2] Chemenu. (n.d.). 4-(Azepan-1-yl)aniline (CAS 57356-18-0). Retrieved from https://english.chemenu.com View Source
- [3] Ontosight.ai. (n.d.). CHEMBL601952 | 4-Azepan-1-yl-aniline Hydrochloride Overview. Retrieved from https://ontosight.ai/glossary/term/4-azepan-1-yl-aniline-hydrochloride-overview--679d88cb38099fda3cfc2707 View Source
